Angiotensin I

Descripción general

Descripción

La Angiotensina 1 Humana es una hormona peptídica que juega un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos en el cuerpo. Es parte del sistema renina-angiotensina, que es esencial para mantener la homeostasis cardiovascular. La Angiotensina 1 Humana se deriva del angiotensinógeno, una proteína producida por el hígado, y se convierte en angiotensina II mediante la enzima convertidora de angiotensina. La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial al estrechar los vasos sanguíneos y estimular la liberación de aldosterona, que promueve la retención de sodio por los riñones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de la Angiotensina 1 Humana implica la hidrólisis enzimática del angiotensinógeno por la renina para producir angiotensina I. Este proceso se puede replicar in vitro utilizando tecnología de ADN recombinante para producir angiotensinógeno, que luego se somete a escisión enzimática por la renina .

Métodos de Producción Industrial: La producción industrial de la Angiotensina 1 Humana generalmente implica el uso de biorreactores donde las células genéticamente modificadas producen angiotensinógeno. El angiotensinógeno se purifica luego y se somete a conversión enzimática para producir Angiotensina 1 Humana. Este proceso asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Angiotensina 1 Humana se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo condiciones de estrés oxidativo, lo que lleva a la formación de péptidos oxidados.

Reducción: Las reacciones de reducción pueden revertir la oxidación, restaurando el péptido a su estado original.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas.

Reducción: Agentes reductores como el ditiotreitol o el beta-mercaptoetanol.

Sustitución: Análogos específicos de aminoácidos o modificadores químicos en condiciones de pH y temperatura apropiadas.

Productos Principales Formados:

Angiotensina 1 Humana Oxidada: Formada en condiciones oxidativas.

Angiotensina 1 Humana Reducida: Formada en condiciones reductoras.

Angiotensina 1 Humana Modificada: Formada a través de reacciones de sustitución.

Aplicaciones Científicas De Investigación

La Angiotensina 1 Humana tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un péptido modelo para estudiar reacciones enzimáticas y síntesis de péptidos.

Biología: Investigada por su papel en la señalización celular y la regulación de la presión arterial.

Medicina: Se utiliza en el desarrollo de fármacos antihipertensivos y como biomarcador para enfermedades cardiovasculares.

Industria: Se emplea en la producción de kits de diagnóstico y agentes terapéuticos.

Mecanismo De Acción

La Angiotensina 1 Humana ejerce sus efectos a través del sistema renina-angiotensina. Se convierte en angiotensina II por la enzima convertidora de angiotensina. La angiotensina II luego se une a los receptores de angiotensina en la superficie de las células diana, lo que lleva a la vasoconstricción, el aumento de la presión arterial y la liberación de aldosterona. Esta cascada de eventos ayuda a regular la presión arterial y el equilibrio de líquidos en el cuerpo .

Compuestos Similares:

Angiotensina II: Un vasoconstrictor más potente que aumenta directamente la presión arterial.

Angiotensina 1-7: Un péptido que contrarresta los efectos de la angiotensina II, promoviendo la vasodilatación y reduciendo la presión arterial

Unicidad: La Angiotensina 1 Humana es única en su papel como precursor tanto de la angiotensina II como de la angiotensina 1-7, lo que la convierte en un componente central del sistema renina-angiotensina. Su capacidad para ser convertida en diferentes péptidos activos le permite desempeñar un papel versátil en la regulación de las funciones cardiovasculares .

Comparación Con Compuestos Similares

Angiotensin II: A more potent vasoconstrictor that directly increases blood pressure.

Angiotensin 1-7: A peptide that counteracts the effects of angiotensin II, promoting vasodilation and reducing blood pressure

Uniqueness: Angiotensin 1 Human is unique in its role as a precursor to both angiotensin II and angiotensin 1-7, making it a central component of the renin-angiotensin system. Its ability to be converted into different active peptides allows it to play a versatile role in regulating cardiovascular functions .

Propiedades

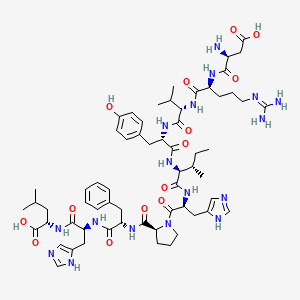

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYRWWVDCYOMK-HBZPZAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866222 | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-42-4, 9041-90-1 | |

| Record name | Angiotensin I, ile(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Angiotensin I in the renin-angiotensin system?

A1: this compound itself has limited biological activity. Its primary function is to serve as a precursor for Angiotensin II, the principal effector peptide of the RAS [].

Q2: How is this compound converted to Angiotensin II?

A2: this compound is converted to Angiotensin II by the enzyme Angiotensin-Converting Enzyme (ACE), primarily in the lungs, but also in other tissues like the vascular endothelium [, ].

Q3: What are the downstream effects of Angiotensin II formation from this compound?

A3: Angiotensin II, generated from this compound, exerts potent vasoconstrictor effects, regulates aldosterone secretion, influences sodium and fluid retention, and contributes to cardiac and vascular remodeling [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound (human) is C50H89N13O15, and its molecular weight is 1046.2 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers do not specify detailed spectroscopic data, this compound can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR), and various chromatographic methods [, , ].

Q6: How stable is this compound under physiological conditions?

A6: this compound is rapidly converted to Angiotensin II by ACE in the circulation, indicating a relatively short half-life [, ].

Q7: Does this compound possess any intrinsic catalytic activity?

A7: No, this compound does not possess intrinsic catalytic activity. It functions as a substrate for ACE and potentially other enzymes like chymase and cathepsin G [, , ].

Q8: Have computational studies been conducted on this compound?

A8: While the provided papers primarily focus on experimental approaches, computational chemistry techniques like molecular docking and QSAR modeling can be used to study this compound interactions with its receptors and enzymes [].

Q9: How do structural modifications of this compound affect its conversion to Angiotensin II?

A9: Research on Angiotensin II analogs has revealed that modifications, particularly at the C-terminal end, can significantly influence binding affinity and activity at Angiotensin II receptors. This suggests that modifications of this compound could also impact its interaction with ACE and subsequent conversion [, ].

Q10: What are the challenges associated with the stability of this compound?

A10: this compound is susceptible to enzymatic degradation, particularly by ACE. Stabilizing formulations would require strategies like protease inhibitors or modifications to resist enzymatic breakdown [].

Q11: What is the typical half-life of this compound in circulation?

A11: this compound has a short half-life in circulation, estimated to be less than a minute due to rapid conversion to Angiotensin II by ACE [, ].

Q12: How do ACE inhibitors affect the levels of this compound and Angiotensin II?

A12: ACE inhibitors block the conversion of this compound to Angiotensin II. This results in increased circulating levels of this compound and decreased levels of Angiotensin II [, , , ].

Q13: Are there specific cell-based assays used to study this compound activity?

A13: While this compound itself has limited activity, cell-based assays often focus on its conversion to Angiotensin II by ACE expressed on cell surfaces. This allows researchers to assess the impact of ACE inhibitors or other interventions on Angiotensin II production [, ].

Q14: What animal models are used to study the role of this compound in hypertension?

A14: Various animal models, including spontaneously hypertensive rats and renal artery stenosis models, have been used to investigate the role of the renin-angiotensin system, including this compound, in the development and maintenance of hypertension [, ].

Q15: Are there known mechanisms of resistance to this compound conversion?

A15: While resistance to this compound conversion is not directly documented, factors like genetic polymorphisms in the ACE gene or alternative pathways for Angiotensin II formation could potentially influence the effectiveness of targeting this compound conversion [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.